molecular formula C21H15N5OS B2805204 N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105241-24-4

N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2805204
CAS RN: 1105241-24-4
M. Wt: 385.45
InChI Key: JKZJXEZGMKMRKP-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a derivative of imidazo[1,2-a]pyridine . It’s part of a category of compounds known as azole antifungals, which includes ketoconazole, miconazole, esomeprazole, and clotrimazole . This compound has shown promise in the development of new generation drug treatments aimed at addressing the emerging drug resistance in Candida sp .


Synthesis Analysis

The compound was synthesized and obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research Institute (CSIR–CLRI), Chennai . The synthesis process involved the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20°C .


Molecular Structure Analysis

The molecular structure of this compound includes two nitrogen (N) atoms separated by two carbons . It represents an example of the N,N-bidentate directing group .


Chemical Reactions Analysis

The compound has shown excellent antifungal activity against fungal pathogens . It inhibits the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Research has demonstrated the efficacy of benzothiazole and benzimidazole derivatives in exhibiting antimicrobial activities. These compounds, including variations of the molecule , have shown promising results against a range of bacterial and fungal strains (Fahim & Ismael, 2019; Naraboli & Biradar, 2017). Furthermore, derivatives of these molecular frameworks have been synthesized and assessed for their insecticidal properties, offering potential applications in agricultural pest management (Fadda et al., 2017).
  • Certain benzimidazole–thiazole derivatives have been synthesized and evaluated for their anticancer activities. These compounds have demonstrated inhibitory effects against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Nofal et al., 2014).

Chemical Synthesis and Stability

  • The chemical stability and synthetic pathways of benzothiazole derivatives have been a subject of study to enhance their pharmacokinetic properties and metabolic stability. For instance, structural modifications have been explored to reduce metabolic deacetylation, aiming to improve the stability and efficacy of these molecules in biological systems (Stec et al., 2011).

Photophysical Properties

  • The photophysical properties of benzothiazole acetamide derivatives have been investigated, revealing the impact of hydrogen bonding on their crystalline structures and optical properties. These studies provide valuable insights into the material science applications of these compounds, including their potential use in optical devices and sensors (Balijapalli et al., 2017).

Mechanism of Action

The compound’s mechanism of action involves the inhibition of ergosterol biosynthesis . It completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Future Directions

The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Further studies are needed to understand its full potential and safety profile.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-19(25-21-24-16-6-2-4-8-18(16)28-21)13-26-17-7-3-1-5-15(17)23-20(26)14-9-11-22-12-10-14/h1-12H,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJXEZGMKMRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide

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